![molecular formula C6H7F3N2S B1427538 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 933698-96-5](/img/structure/B1427538.png)
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine
Overview
Description
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C6H7F3N2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine consists of a thiazole ring, which is a five-membered ring containing two non-carbon atoms, one sulfur atom and one nitrogen atom . The thiazole ring is substituted at the 4-position with a trifluoromethyl group and at the 2-position with an ethan-1-amine group .Physical And Chemical Properties Analysis
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a liquid at room temperature . It has a molecular weight of 196.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like “1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine,” have been studied for their antimicrobial properties. They are found to be effective against a variety of bacterial strains, making them potential candidates for the development of new antibiotics . The trifluoromethyl group in particular may enhance the compound’s ability to penetrate bacterial cell walls and disrupt their function.
Anticancer Activity
Research has indicated that thiazole compounds can exhibit anticancer activity. They can interfere with the proliferation of cancer cells and induce apoptosis. Modifications of the thiazole moiety, such as the addition of the trifluoromethyl group, are being explored to develop compounds with enhanced selectivity and potency against various cancer cell lines .
Antidiabetic Activity
Thiazoles are also being investigated for their potential use in treating diabetes. They may act on different targets involved in glucose metabolism and insulin signaling pathways. The structural features of thiazole derivatives, including the presence of a trifluoromethyl group, contribute to their antidiabetic effects .
Anti-Alzheimer’s Activity
The thiazole core structure is present in several compounds that show promise in the treatment of Alzheimer’s disease. These compounds can modulate the activity of enzymes and receptors that play a role in the disease’s progression. The specific configuration of “1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine” might influence its binding affinity and efficacy in this context .
Antihypertensive Activity
Thiazole derivatives have been found to possess antihypertensive properties, which could be beneficial in managing high blood pressure. The introduction of substituents like the trifluoromethyl group can affect the compound’s interaction with vascular smooth muscle cells, potentially leading to vasodilation and blood pressure reduction .
Antioxidant Activity
Some thiazole derivatives have demonstrated potent antioxidant activity, which is crucial in protecting the body from oxidative stress and related diseases. The electron-withdrawing effect of the trifluoromethyl group in “1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine” may contribute to its ability to scavenge free radicals .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to cross biological membranes and interact with their targets .
properties
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-3(10)5-11-4(2-12-5)6(7,8)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIGJGIEPDJZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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